![molecular formula C7H12O2 B1353178 Ethyl trans-2-pentenoate CAS No. 24410-84-2](/img/structure/B1353178.png)
Ethyl trans-2-pentenoate
Overview
Description
Ethyl trans-2-pentenoate is a chemical compound with the formula C7H12O2 and a molecular weight of 128.1690 . It is also known by other names such as (E)-2-Pentenoic acid ethyl ester .
Molecular Structure Analysis
The IUPAC Standard InChI for Ethyl trans-2-pentenoate isInChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis
Ethyl trans-2-pentenoate has a density of 0.9±0.1 g/cm3 . It has a boiling point of 149.3±9.0 °C at 760 mmHg . The vapour pressure is 4.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 45.4±6.2 °C . The index of refraction is 1.428 . The molar refractivity is 36.3±0.3 cm3 .Scientific Research Applications
Flavor and Aroma Enhancement
Ethyl trans-2-pentenoate, a chemical compound related to esters, has been studied for its potential in enhancing flavors and aromas. Pittet, Muralidhara, and Vock (1984) described the use of methyl-thio-2-methyl-2-pentenoate isomers, which are closely related to ethyl trans-2-pentenoate, in augmenting or enhancing the aroma or taste of foodstuffs, chewing gums, medicinal products, or toothpastes (Pittet, Muralidhara, & Vock, 1984).
Conformational Studies and Steric Effects
Gung and Yanik (1996) investigated the conformational aspects of ethyl 2-pentenoate and related compounds. Their variable-temperature NMR study showed that these compounds prefer specific conformations, which are influenced by steric effects and hyperconjugative interactions (Gung & Yanik, 1996).
Chemical Synthesis and Polymerization
Ethyl trans-2-pentenoate and its derivatives have been utilized in various chemical syntheses and polymerization studies. For instance, Elliot et al. (2017) reported the synthesis of a novel polyester building block from pentoses using ethyl trans-2-pentenoate derivatives, demonstrating its potential in polymer chemistry (Elliot et al., 2017). Additionally, Kamachi, Miwa, and Nozakura (1980) explored the polymerizabilities of ethyl trans-4-ethoxy-2,4-pentadienoate and related compounds, indicating the potential of these compounds in creating high-molecular-weight polymers (Kamachi, Miwa, & Nozakura, 1980).
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-pent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMKVZDPATUSMS-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-2-pentenoate | |
CAS RN |
24410-84-2, 27805-84-1 | |
Record name | Ethyl trans-2-pentenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024410842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-2-Pentenoic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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